2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[4-methyl-3-(piperidin-1-ylsulfonyl)phenyl]acetamide
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Overview
Description
2-[(4-BUTYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]-N-[4-METHYL-3-(PIPERIDINE-1-SULFONYL)PHENYL]ACETAMIDE is a complex organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry for their antimicrobial, anti-inflammatory, and anticoagulant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-BUTYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]-N-[4-METHYL-3-(PIPERIDINE-1-SULFONYL)PHENYL]ACETAMIDE involves multiple steps. The reaction conditions typically involve the use of organic solvents like dichloromethane and catalysts such as N,N’-carbonyldiimidazole .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-[(4-BUTYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]-N-[4-METHYL-3-(PIPERIDINE-1-SULFONYL)PHENYL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially for introducing different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Organic halides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-[(4-BUTYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]-N-[4-METHYL-3-(PIPERIDINE-1-SULFONYL)PHENYL]ACETAMIDE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of photoactive materials and smart polymers.
Mechanism of Action
The mechanism of action of 2-[(4-BUTYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]-N-[4-METHYL-3-(PIPERIDINE-1-SULFONYL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial DNA gyrase, thereby exerting antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-2-oxo-2H-chromen-7-yl benzenesulfonate
- 2-[(4-Methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide
- 7-Amino-4-methylcoumarin derivatives
Uniqueness
2-[(4-BUTYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]-N-[4-METHYL-3-(PIPERIDINE-1-SULFONYL)PHENYL]ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its piperidine-1-sulfonyl group, in particular, enhances its solubility and bioavailability compared to other coumarin derivatives .
Properties
Molecular Formula |
C28H34N2O6S |
---|---|
Molecular Weight |
526.6 g/mol |
IUPAC Name |
2-(4-butyl-8-methyl-2-oxochromen-7-yl)oxy-N-(4-methyl-3-piperidin-1-ylsulfonylphenyl)acetamide |
InChI |
InChI=1S/C28H34N2O6S/c1-4-5-9-21-16-27(32)36-28-20(3)24(13-12-23(21)28)35-18-26(31)29-22-11-10-19(2)25(17-22)37(33,34)30-14-7-6-8-15-30/h10-13,16-17H,4-9,14-15,18H2,1-3H3,(H,29,31) |
InChI Key |
HJGYYERCARLSCH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)NC3=CC(=C(C=C3)C)S(=O)(=O)N4CCCCC4 |
Origin of Product |
United States |
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